4-Fluorobenzenesulphonic acid
Overview
Description
4-Fluorobenzenesulphonic acid is a useful research compound. Its molecular formula is C6H5FO3S and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43021. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Fluorobenzenesulfonic acid is primarily used as a reactant in the synthesis of various compounds . The specific targets of this compound can vary depending on the context of its use. It is known to be used in the synthesis of hepatitis c virus (hcv) inhibitors based on a thiazolone scaffold .
Mode of Action
The mode of action of 4-Fluorobenzenesulfonic acid is largely dependent on the specific reaction it is involved in. As a reactant, it contributes to the formation of new compounds through chemical reactions. In the context of HCV inhibitor synthesis, it likely interacts with other reactants to form a thiazolone scaffold, which is a key structural component of these inhibitors .
Pharmacokinetics
It is known that the compound is solid at room temperature and has a high water solubility of 4349g/L at 213 ºC , which could influence its bioavailability.
Result of Action
The result of the action of 4-Fluorobenzenesulfonic acid is the formation of new compounds through chemical reactions. In the context of HCV inhibitor synthesis, the result is the formation of a thiazolone scaffold, which is a key structural component of these inhibitors .
Biological Activity
4-Fluorobenzenesulphonic acid (CAS No. 368-88-7) is an aromatic sulfonic acid that has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and biological activities. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in drug synthesis, and relevant case studies.
- Molecular Formula : CHFOS
- Molecular Weight : 188.17 g/mol
- Structure : The compound features a fluorine atom attached to a phenyl group, which is further substituted with a sulfonic acid group.
Mechanisms of Biological Activity
This compound exhibits its biological effects primarily through its ability to modify proteins and influence enzymatic activities. The following mechanisms have been identified:
- Enzyme Inhibition : It has been reported that derivatives of this compound can act as inhibitors for various enzymes, including cholinesterases. For instance, certain synthesized compounds derived from 4-fluorobenzoic acid demonstrated significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, with IC values comparable to established inhibitors like tacrine .
- Protein Modification : The compound is known to react with amino acids in proteins, particularly targeting side chains of tyrosine, lysine, and histidine. This modification can alter protein function and stability, which is crucial in the development of bioconjugates .
Applications in Drug Development
This compound serves as a versatile building block in medicinal chemistry. Its derivatives have been utilized in the synthesis of various pharmaceutical agents:
- HCV Inhibitors : It has been employed as a reactant in the synthesis of hepatitis C virus (HCV) inhibitors based on thiazolone scaffolds .
- Anti-inflammatory Agents : Derivatives have shown potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines like IL-6 and TNF-α in cell line studies .
Case Study 1: Cholinesterase Inhibition
A study synthesized several derivatives of 4-fluorobenzoic acid linked with tetrahydroacridine structures. The most active compound exhibited high selectivity towards acetylcholinesterase inhibition, indicating potential for therapeutic applications in neurodegenerative diseases like Alzheimer's .
Case Study 2: Bioconjugation Chemistry
Research highlighted the use of this compound as an activating agent for covalent attachment to solid supports in bioconjugation processes. This property is exploited to enhance the stability and functionality of biomolecules for therapeutic applications .
Summary Table of Biological Activities
Properties
IUPAC Name |
4-fluorobenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSYONICNIDYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80190276 | |
Record name | 4-Fluorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-88-7 | |
Record name | 4-Fluorobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorobenzenesulphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 368-88-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43021 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluorobenzenesulphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80190276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluorobenzenesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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